Ammonium metabisulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

InChI |

InChI=1S/2H3N.H2O5S2/c;;1-6(2)7(3,4)5/h2*1H3;(H,1,2)(H,3,4,5) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAXGMRPPOMODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32736-64-4 | |

| Record name | Ammonium metabisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfurous acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM METABISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61M4F0F60X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Ammonium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties, structure, and reactive behavior of ammonium (B1175870) metabisulfite (B1197395), ((NH₄)₂S₂O₅). The information is intended for a technical audience and is structured to facilitate easy access to key data and experimental methodologies.

Chemical Structure

Ammonium metabisulfite is an inorganic salt composed of two ammonium cations (NH₄⁺) and one metabisulfite anion (S₂O₅²⁻)[1][2]. The defining feature of the metabisulfite anion is a direct sulfur-sulfur bond, connecting an SO₂ group to an SO₃ group[3]. Crystallographic studies have determined that this compound crystallizes in the orthorhombic system[1].

Key structural identifiers are provided below:

Chemical Properties

This compound is a white crystalline solid that is highly soluble in water[3]. Its chemistry is largely defined by the reactivity of the metabisulfite anion, which makes it a versatile reducing agent and a convenient source of sulfur dioxide.

| Property | Value | Notes |

| Molecular Formula | H₈N₂O₅S₂ | [1][4] |

| Molar Mass | 180.21 g/mol | [1][4] |

| Appearance | White crystalline solid | [3] |

| Density | ~2.03 g/cm³ | Data for the closely related ammonium bisulfite solid[5][6]. |

| Melting Point | Decomposes | The solid begins to decompose upon heating[6]. |

| Boiling Point | Sublimes at 150°C | Decomposes upon significant heating[5][7]. |

| Solubility in Water | Highly soluble | [3] |

-

Aqueous Equilibrium: When dissolved in water, this compound establishes an equilibrium with ammonium bisulfite (NH₄HSO₃)[3]. This solution is the primary medium for many of its applications.

-

Thermal Decomposition: Upon heating, this compound decomposes, releasing toxic fumes including sulfur dioxide (SO₂), ammonia (B1221849) (NH₃), and other nitrogen and sulfur oxides[3][5]. In solution, this decomposition can begin at temperatures as low as 75°C[3][8].

-

Redox Chemistry: The compound is a significant reducing agent and oxygen scavenger[3]. This activity is primarily due to the metabisulfite anion and the sulfur dioxide it releases in solution. It readily reacts with oxidizing agents, which can be violent[3].

-

Reactivity with Acids: Contact with acids causes rapid decomposition, generating gaseous sulfur dioxide[3].

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for its application in research.

A primary laboratory method for synthesizing this compound involves the controlled reaction of sulfur dioxide gas with an aqueous solution of ammonium hydroxide[3].

-

Preparation: An ammonium hydroxide (B78521) solution (e.g., 10-25% NH₃ in water) is placed in a reaction vessel equipped with a gas dispersion tube and a cooling system (e.g., an ice bath).

-

Reaction: Sulfur dioxide (SO₂) gas is bubbled slowly through the chilled ammonium hydroxide solution. The temperature should be maintained at a low level (e.g., 0-10°C) to prevent thermal decomposition of the product[3]. The initial reaction forms ammonium sulfite (B76179), (NH₄)₂SO₃[3].

-

Reaction: 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃

-

-

Metabisulfite Formation: Continued bubbling of excess SO₂ in the acidic environment drives the equilibrium towards the formation of this compound[3].

-

Crystallization: The resulting saturated solution is cooled further to induce the precipitation of this compound crystals[6].

-

Isolation and Storage: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried. The product should be stored in a tightly sealed container to protect it from air and moisture.

Ammonium bisulfite, formed from the dissolution of this compound, can be used as a precipitating agent in materials synthesis[8].

-

Solution Preparation: An aluminum salt solution (e.g., aluminum sulfate (B86663) or nitrate) is prepared. A separate ammonium bisulfite solution is also prepared[8].

-

Precipitation: The two solutions are mixed (e.g., at a 3:1 volume ratio of aluminum salt to bisulfite solution) and heated to approximately 90°C for 30 minutes[8]. The ammonium bisulfite decomposes, releasing ammonia, which uniformly raises the pH and induces the precipitation of a basic aluminum salt[8].

-

Neutralization and Isolation: The resulting precipitate is neutralized with an ammonium hydroxide solution, filtered, washed with hot distilled water, and dried in an oven (e.g., at 110°C for 12 hours) to yield the desired pseudoboehmite precursor material[8].

-

Ion Exchange Chromatography (IC): This is a robust and sensitive method for the separation and quantification of metabisulfite and its related sulfite and sulfate species in various matrices[3].

-

X-Ray Crystallography: As demonstrated by crystallographic data available in public databases, this technique is used to determine the precise crystal structure and unit cell dimensions of the solid material[1].

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition pathway of the compound, identifying the temperatures at which mass loss occurs and thermal events (like decomposition) happen.

Visualization of Aqueous Behavior

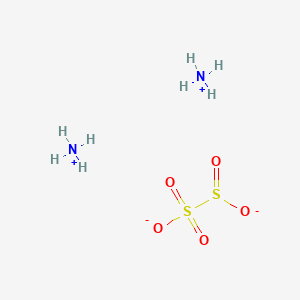

The following diagram illustrates the chemical processes that occur when solid this compound is introduced into an aqueous environment.

Caption: Dissociation and equilibrium of this compound in water.

References

- 1. This compound | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 32736-64-4 | Benchchem [benchchem.com]

- 4. bangchemicals.com [bangchemicals.com]

- 5. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ammonium bisulfite - Sciencemadness Wiki [sciencemadness.org]

- 7. ICSC 1254 - AMMMONIUM BISULFITE [inchem.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Ammonium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) is an inorganic compound of significant interest in various industrial and research applications. It serves as a potent reducing agent, antioxidant, and preservative. In the pharmaceutical industry, it can be utilized as an excipient to protect active pharmaceutical ingredients from oxidative degradation. This technical guide provides a comprehensive overview of the synthesis of ammonium metabisulfite, delving into its core reaction mechanisms, experimental protocols, and relevant quantitative data.

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the reaction of ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂) in an aqueous solution.[1][2] The process is typically a two-step reaction where ammonium sulfite (B76179) ((NH₄)₂SO₃) is first formed as an intermediate.[1] Subsequent reaction with additional sulfur dioxide in a controlled acidic environment leads to the formation of this compound.

Core Chemical Reactions

The fundamental reactions involved in the synthesis are as follows:

-

Formation of Ammonium Sulfite: Ammonia gas or ammonium hydroxide (B78521) reacts with sulfur dioxide in water to produce ammonium sulfite.[1][2] 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃

-

Formation of Ammonium Bisulfite: Further addition of sulfur dioxide to the ammonium sulfite solution leads to the formation of ammonium bisulfite (NH₄HSO₃).[3][4] (NH₄)₂SO₃ + SO₂ + H₂O → 2NH₄HSO₃

-

Equilibrium to this compound: In solution, ammonium bisulfite exists in equilibrium with this compound and water.[1] The equilibrium is driven towards the formation of metabisulfite by increasing the concentration of bisulfite and controlling the temperature. 2NH₄HSO₃ ⇌ (NH₄)₂S₂O₅ + H₂O

Reaction Mechanisms

The formation of this compound is governed by a series of acid-base and condensation reactions in an aqueous medium.

-

Dissolution and Hydrolysis of Reactants: Gaseous ammonia and sulfur dioxide dissolve in water. Ammonia forms ammonium hydroxide (NH₄OH), a weak base, while sulfur dioxide forms sulfurous acid (H₂SO₃), a weak acid.

-

NH₃(g) + H₂O(l) ⇌ NH₄OH(aq)

-

SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)

-

-

Neutralization to form Ammonium Sulfite: The acidic sulfurous acid reacts with the basic ammonium hydroxide in a neutralization reaction to form ammonium sulfite.

-

H₂SO₃(aq) + 2NH₄OH(aq) → (NH₄)₂SO₃(aq) + 2H₂O(l)

-

-

Formation of Bisulfite Ions: In the presence of excess sulfur dioxide, the sulfite ions (SO₃²⁻) from ammonium sulfite are protonated to form bisulfite ions (HSO₃⁻).

-

SO₃²⁻(aq) + H₂SO₃(aq) ⇌ 2HSO₃⁻(aq)

-

-

Dimerization to Metabisulfite: Two bisulfite ions then undergo a dehydration-condensation reaction to form the metabisulfite ion (S₂O₅²⁻). This equilibrium is a critical step in the formation of the final product.

-

2HSO₃⁻(aq) ⇌ S₂O₅²⁻(aq) + H₂O(l)

-

The overall process can be visualized as a continuous progression from the initial gaseous reactants to the final metabisulfite salt in solution.

Data Presentation

Optimized Reaction Conditions for Laboratory Synthesis

| Parameter | Optimized Condition | Rationale |

| Temperature | 10–15°C | Prevents thermal decomposition of the product.[1] |

| pH | 4.0–5.5 | Optimizes the stability of the sulfite and favors the formation of metabisulfite.[1] |

| Reaction Time | 4–6 hours | Allows for the completion of the reaction sequence.[1] |

Industrial Production Parameters

| Parameter | Typical Condition | Purpose |

| NH₃:SO₂ Molar Ratio | Approx. 2.3:1 or greater | To ensure stoichiometric conversion and prevent byproduct formation.[1] |

| pH Control | 5.5 to 7.0 for bisulfite/sulfite formation | To control the speciation of sulfur-containing ions in solution.[5] |

Experimental Protocols

The following is a detailed methodology for the laboratory synthesis of this compound, synthesized from established chemical principles.

Materials:

-

Ammonium hydroxide solution (25-30% NH₃)

-

Sulfur dioxide gas

-

Distilled water

-

Ice bath

-

Reaction flask with a gas inlet tube and a stirrer

-

pH meter

-

Crystallization dish

Procedure:

-

Preparation of Reaction Medium: In a reaction flask, prepare a chilled solution of ammonium hydroxide by diluting a calculated amount with distilled water. The flask should be placed in an ice bath to maintain a low temperature (10-15°C).

-

Introduction of Sulfur Dioxide: Slowly bubble sulfur dioxide gas through the chilled ammonium hydroxide solution while stirring continuously. Monitor the pH of the solution. Initially, the pH will be alkaline due to the ammonium hydroxide.

-

Formation of Ammonium Sulfite and Bisulfite: Continue the addition of sulfur dioxide. The pH will gradually decrease. The initial phase of the reaction leads to the formation of ammonium sulfite. As more SO₂ is added, the pH will drop, and the sulfite will be converted to bisulfite.

-

pH Adjustment to Favor Metabisulfite: Carefully control the flow of sulfur dioxide to bring the final pH of the solution to between 4.0 and 5.5.[1] This acidic condition promotes the equilibrium shift from bisulfite to metabisulfite.

-

Reaction Completion: Once the desired pH is reached, stop the gas flow and allow the solution to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Crystallization and Isolation: Transfer the resulting solution to a crystallization dish. Allow the solvent to evaporate slowly at room temperature or under reduced pressure. Crystals of this compound will form.

-

Drying: The crystals can be collected by filtration and should be dried carefully, as moist this compound is susceptible to oxidation and decomposition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for this compound synthesis.

Caption: Experimental workflow for laboratory synthesis.

Caption: Simplified reaction mechanism overview.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Pyrosulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) pyrosulfite, also known as ammonium metabisulfite (B1197395), is an inorganic compound with the chemical formula (NH₄)₂S₂O₅. It is a salt of pyrosulfurous acid. This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium pyrosulfite, including its synthesis, reactivity, and safety considerations. The information is intended for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Core Physical and Chemical Properties

Ammonium pyrosulfite is a white crystalline solid that is highly soluble in water.[1] It is known for its reducing and oxygen-scavenging properties.[1]

Physical Properties

A summary of the key physical properties of ammonium pyrosulfite is presented in the table below.

| Property | Value | Source |

| Molecular Formula | (NH₄)₂S₂O₅ | [2] |

| Molecular Weight | 180.21 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pnma | [3] |

| Unit Cell Dimensions | a = 7.133 Å, b = 6.085 Å, c = 15.062 Å | [3] |

| Calculated Density | 1.83 g/cm³ | [3] |

| Solubility in Water | Highly soluble | [1] |

Chemical Properties

Ammonium pyrosulfite is a versatile chemical with distinct reactive characteristics.

-

Reducing Agent: It acts as a reducing agent, a property attributed to the sulfite (B76179) anion.[1]

-

Decomposition: It is unstable in humid air and decomposes upon heating or in acidic conditions to release sulfur dioxide (SO₂).[1] When heated, sulfites like ammonium pyrosulfite can disproportionate into sulfates and sulfides.[4] For instance, ammonium sulfite, which can be formed from ammonium pyrosulfite, can disproportionate to ammonium sulfate (B86663) and ammonium sulfide.[4]

-

Reactivity with Acids: It reacts with acids to generate sulfur dioxide gas.[5]

-

Reactivity with Oxidizing Agents: As a reducing agent, it reacts with oxidizing agents, and these reactions can be vigorous.[5]

Experimental Protocols

Synthesis of Ammonium Pyrosulfite

A common laboratory method for the synthesis of ammonium pyrosulfite involves the reaction of sulfur dioxide with ammonia (B1221849) in an aqueous solution.

Principle: Sulfur dioxide gas is bubbled through a concentrated solution of ammonium hydroxide (B78521). The reaction first forms ammonium sulfite, which then reacts with additional sulfur dioxide to form ammonium pyrosulfite. The overall reaction is:

2 NH₃ + 2 SO₂ + H₂O → (NH₄)₂S₂O₅

Experimental Workflow:

Caption: A simplified workflow for the laboratory synthesis of ammonium pyrosulfite.

Detailed Methodology:

-

Preparation of Reaction Setup: A gas washing bottle is filled with a concentrated solution of ammonium hydroxide. The inlet of the gas washing bottle is connected to a source of sulfur dioxide gas, and the outlet is directed to a fume hood or a scrubbing solution to neutralize any unreacted SO₂.

-

Reaction: Sulfur dioxide gas is bubbled through the ammonium hydroxide solution. The reaction is exothermic, so the reaction vessel should be cooled in an ice bath to maintain a low temperature.

-

Crystallization: As the reaction proceeds and the solution becomes saturated with ammonium pyrosulfite, crystals will begin to precipitate. The flow of sulfur dioxide is continued until the desired amount of product is formed.

-

Isolation and Purification: The resulting crystalline precipitate is collected by filtration. The crystals are then washed with a small amount of cold ethanol (B145695) to remove any residual impurities.

-

Drying: The purified crystals are dried in a desiccator over a suitable drying agent to yield the final product. Due to its instability in moist air, all manipulations should ideally be carried out in a dry, inert atmosphere.[3]

Analysis of Ammonium Pyrosulfite (Iodometric Titration)

The purity of ammonium pyrosulfite can be determined by iodometric titration, which quantifies the sulfite content.

Principle: In an acidic solution, the sulfite ions from ammonium pyrosulfite react with a known excess of iodine solution. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

Reaction Pathway:

Caption: The chemical reaction pathway for the iodometric titration of ammonium pyrosulfite.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of ammonium pyrosulfite is dissolved in deionized water.

-

Reaction with Iodine: A known excess volume of a standardized iodine solution is added to the ammonium pyrosulfite solution, followed by acidification with a dilute acid (e.g., sulfuric acid). The mixture is allowed to react in a stoppered flask to prevent the loss of iodine.

-

Titration: The unreacted iodine is then titrated with a standardized solution of sodium thiosulfate.

-

Endpoint Detection: As the endpoint is approached (the solution turns pale yellow), a few drops of starch indicator are added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, indicating that all the iodine has reacted.

-

Calculation: The amount of ammonium pyrosulfite in the original sample is calculated based on the amount of iodine that reacted with it. A similar iodometric titration procedure is used for the determination of sulfites in other samples.[6][7]

Safety and Handling

Ammonium pyrosulfite should be handled with care due to its potential health hazards.

-

Hazards: It is a strong irritant to the skin and mucous membranes.[8] Upon decomposition, it releases toxic fumes of sulfur dioxide and ammonia.[9]

-

Personal Protective Equipment (PPE): When handling ammonium pyrosulfite, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[10] If there is a risk of dust or fume generation, respiratory protection should be used.

-

Storage: It should be stored in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[9] Containers should be kept tightly closed.

-

Disposal: Disposal should be in accordance with local, state, and federal regulations. Due to its reactivity, it should not be disposed of with incompatible materials.

Conclusion

Ammonium pyrosulfite is a compound with significant reducing properties. Its physical and chemical characteristics, particularly its solubility and reactivity, make it a subject of interest for various chemical applications. Proper handling and storage procedures are essential to ensure safety in a laboratory or industrial setting. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of this compound for research and development purposes.

References

- 1. Ammonium metabisulfite | 32736-64-4 | Benchchem [benchchem.com]

- 2. This compound | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. real.mtak.hu [real.mtak.hu]

- 5. AMMONIUM BISULFITE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. oiv.int [oiv.int]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 1254 - AMMMONIUM BISULFITE [chemicalsafety.ilo.org]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Redox Chemistry and Potential of Ammonium Persulfate, (NH₄)₂S₂O₈

Disclaimer: The chemical formula provided in the topic, (NH₄)₂S₂O₅, corresponds to ammonium (B1175870) pyrosulfite. However, the context of "redox chemistry and potential" strongly suggests the intended compound is the potent oxidizing agent, ammonium persulfate, (NH₄)₂S₂O₈. This guide will focus on the latter.

Ammonium persulfate (APS) is a powerful oxidizing agent with a wide range of applications in research and industry. Its high redox potential and ability to generate highly reactive sulfate (B86663) radicals make it a versatile reagent in polymer chemistry, organic synthesis, and materials science. This guide provides a comprehensive overview of its core redox chemistry, quantitative data, experimental protocols, and safety considerations.

Core Redox Chemistry and Decomposition

Ammonium persulfate's utility is rooted in the chemistry of the peroxydisulfate (B1198043) anion (S₂O₈²⁻). This ion is a strong oxidant itself and can be activated to produce the even more potent sulfate radical (SO₄•⁻).

1.1. Redox Potential

The peroxydisulfate ion has a high standard electrode potential, making it capable of oxidizing a wide array of substances. The sulfate radical, generated from the thermal, photochemical, or catalyst-induced decomposition of persulfate, is one of the strongest known oxidizing species.

The primary reduction half-reaction is:

S₂O₈²⁻(aq) + 2e⁻ → 2SO₄²⁻(aq)

The sulfate radical has a similar reaction mechanism to the hydroxyl radical.[1]

Table 1: Standard Redox Potentials

| Redox Couple | Standard Potential (E°) |

| S₂O₈²⁻ / SO₄²⁻ | +2.01 V[2] |

| SO₄•⁻ / SO₄²⁻ | +2.6 V (estimated) |

| O₃ / O₂ | +2.07 V |

| H₂O₂ / H₂O | +1.78 V |

| MnO₄⁻ / Mn²⁺ | +1.51 V |

1.2. Decomposition Pathways and Kinetics

The decomposition of the persulfate ion is a critical step in many of its applications, as it generates the highly reactive sulfate radical. This decomposition can be initiated by heat, light, or catalysts (e.g., transition metal ions, amines like TEMED).[1][3][4]

The primary uncatalyzed thermal decomposition reaction is the homolytic cleavage of the peroxide bond:

S₂O₈²⁻(aq) → 2SO₄•⁻(aq)

The rate of this decomposition is temperature-dependent. For instance, in an acidic solution (5% v/v H₂SO₄), the decomposition of a 20% (w/v) APS solution is about 9% after one hour at 323 K (50°C) and increases to 50% at 343 K (70°C).[5] The decomposition kinetics can be described by the Arrhenius equation, with the rate increasing significantly at temperatures above 50°C.[6]

The half-life of ammonium persulfate is also pH-dependent, with a higher half-life at neutral pH compared to acidic conditions.[7] For example, at 50°C, the half-life is approximately 130 hours at pH 7, but only about 20 hours at pH 1.[7]

Applications in Research and Industry

2.1. Polymerization Initiator

Ammonium persulfate is widely used as an initiator for free-radical polymerization reactions, particularly in aqueous systems for the synthesis of polymers like polyacrylamide and styrene-butadiene rubber.[8]

In polyacrylamide gel electrophoresis (PAGE), APS is used in combination with N,N,N',N'-tetramethylethylenediamine (TEMED).[3][9] TEMED acts as a catalyst, accelerating the formation of sulfate radicals from persulfate.[3] These radicals then initiate the polymerization of acrylamide (B121943) monomers, which are cross-linked by bis-acrylamide to form the gel matrix.[9]

2.2. Etching Agent in Electronics

Ammonium persulfate is used as an etchant for copper on printed circuit boards (PCBs).[10] It offers a cleaner alternative to ferric chloride, and its transparent solution allows for visual monitoring of the etching process.[11] The etching process involves the oxidation of metallic copper (Cu⁰) to copper(II) ions (Cu²⁺) by the persulfate.

The overall reaction is: Cu(s) + (NH₄)₂S₂O₈(aq) → CuSO₄(aq) + (NH₄)₂SO₄(aq)

The etching rate is dependent on the concentration of the ammonium persulfate solution and the temperature. At 40°C, a typical solution can etch copper at approximately 8 nm/sec, with the rate roughly doubling for every 10°C increase.[12]

2.3. Oxidant in Organic Synthesis

Persulfate salts are employed as oxidants in various organic reactions, such as the Elbs persulfate oxidation and the Minisci reaction.[8][13] The Minisci reaction involves the radical alkylation of electron-deficient heterocycles.[14] In this reaction, persulfate is used to generate alkyl radicals from precursors like carboxylic acids.[14]

Experimental Protocols

3.1. Protocol for Polyacrylamide Gel Preparation (12% Resolving Gel)

This protocol is typical for preparing a mini-gel for protein electrophoresis (SDS-PAGE).[15][16]

Materials:

-

Acrylamide/Bis-acrylamide (40% stock solution, 19:1 ratio)

-

1.5 M Tris-HCl buffer, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl buffer, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS), freshly prepared

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

Table 2: Recipe for 12% Resolving and 5% Stacking Gels (10 mL total volume)

| Component | 12% Resolving Gel | 5% Stacking Gel |

| Deionized Water | 3.3 mL | 6.1 mL |

| 40% Acrylamide/Bis | 3.0 mL | 1.3 mL |

| Tris-HCl Buffer | 2.5 mL (1.5 M, pH 8.8) | 2.5 mL (0.5 M, pH 6.8) |

| 10% SDS | 100 µL | 100 µL |

| 10% APS | 100 µL | 100 µL |

| TEMED | 10 µL | 10 µL |

Procedure:

-

Assemble Gel Cassette: Thoroughly clean and assemble the glass plates of the gel casting apparatus.

-

Prepare Resolving Gel: In a small beaker, combine the deionized water, acrylamide/bis solution, Tris-HCl buffer, and SDS for the resolving gel.

-

Initiate Polymerization: Add the 10% APS solution and then TEMED. Swirl gently to mix. The addition of TEMED will catalyze the polymerization, so proceed to the next step immediately.[3][17]

-

Pour Resolving Gel: Using a pipette, carefully pour the resolving gel solution between the glass plates to the desired height.

-

Overlay: Gently overlay the gel with a thin layer of isopropanol (B130326) or water to ensure a flat surface.

-

Polymerize: Allow the gel to polymerize for approximately 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization.

-

Prepare and Pour Stacking Gel: Pour off the overlay and rinse with deionized water. Prepare the stacking gel solution in the same manner as the resolving gel. Pour the stacking gel on top of the polymerized resolving gel and insert the comb to create wells.

-

Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. The gel is then ready for use in electrophoresis.

3.2. Protocol for Etching Copper on a PCB

This is a general procedure for etching a copper-clad board using ammonium persulfate.[12][18]

Materials:

-

Ammonium Persulfate, solid

-

Deionized water

-

Copper-clad board with a patterned resist

-

Glass or plastic tray

-

Safety glasses, gloves, and apron

Procedure:

-

Prepare Etching Solution: Dissolve approximately 200-250 grams of ammonium persulfate in 1 liter of warm water (around 40-50°C) in the etching tray. Stir until the solid is fully dissolved.

-

Immerse the PCB: Place the copper-clad board, with the copper side facing up, into the etching solution.

-

Agitation: Gently agitate the tray to ensure a fresh supply of etchant reaches the copper surface. This will promote a more uniform and faster etch.

-

Monitor: The solution is clear, allowing for visual inspection. The etching is complete when all the unprotected copper has been removed. This can take anywhere from 7 to 30 minutes depending on the solution temperature, concentration, and copper thickness.[18]

-

Rinsing: Once etching is complete, remove the board from the etchant and immediately rinse it thoroughly under running water for several minutes.

-

Neutralization (Optional but Recommended): To stop the etching process completely and remove any residues, you can immerse the board in a 10% oxalic acid solution for a few minutes, followed by another thorough water rinse.[18]

-

Drying: Dry the board completely. The resist can now be removed with an appropriate solvent to reveal the copper traces.

Safety and Handling

Ammonium persulfate is a strong oxidizing agent and requires careful handling.[8]

Table 3: Key Safety Information for Ammonium Persulfate

| Hazard | Description and Precautionary Measures |

| Oxidizer | May intensify fire.[19][20] Keep away from heat, sparks, open flames, and combustible materials.[19][20] |

| Health Hazards | Harmful if swallowed.[19][20] Causes skin and serious eye irritation.[19][20] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][19][20] May cause an allergic skin reaction.[19][20] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses or goggles, and a lab coat.[19] Use in a well-ventilated area or with respiratory protection to avoid inhaling dust.[8] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[19] Keep away from incompatible materials such as reducing agents, acids, bases, and combustible materials. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not dispose of into drains or the environment. |

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[19]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[19][20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Give large quantities of water and get immediate medical attention.[19]

References

- 1. Persulfate – Redox Tech [redox-tech.com]

- 2. Electro-Persulfate Processes for the Treatment of Complex Wastewater Matrices: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Persulfate persistence under thermal activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hillbrothers.com [hillbrothers.com]

- 9. researchgate.net [researchgate.net]

- 10. atamankimya.com [atamankimya.com]

- 11. mgchemicals.com [mgchemicals.com]

- 12. filelist.tudelft.nl [filelist.tudelft.nl]

- 13. Ammonium persulfate - Wikipedia [en.wikipedia.org]

- 14. soc.chim.it [soc.chim.it]

- 15. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]

- 16. jircas.go.jp [jircas.go.jp]

- 17. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. electronics.org [electronics.org]

- 19. metallographic.com [metallographic.com]

- 20. redox.com [redox.com]

An In-Depth Technical Guide to the Thermal Decomposition of Aqueous Ammonium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of aqueous ammonium (B1175870) metabisulfite (B1197395). It details the underlying chemical principles, decomposition pathways, and influencing factors. This document synthesizes available data on decomposition kinetics, presents detailed experimental protocols for analysis, and includes visual diagrams to elucidate key relationships and experimental workflows. This guide is intended to be a critical resource for professionals requiring a thorough understanding of the thermal stability and decomposition characteristics of aqueous ammonium metabisulfite solutions.

Introduction

This compound ((NH₄)₂S₂O₅) is a chemical compound used in various industrial applications, including as a reducing agent, a preservative, and in the synthesis of other chemicals. In aqueous solutions, it establishes a complex equilibrium with ammonium bisulfite (NH₄HSO₃) and other sulfur species. The thermal stability of these solutions is a critical parameter for their safe handling, storage, and application, particularly in processes involving elevated temperatures. Upon heating, aqueous this compound undergoes decomposition, releasing gaseous products such as sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃). A thorough understanding of this decomposition process is essential for process optimization, safety, and quality control in industries where this compound is utilized.

Chemical Principles in Aqueous Solution

In an aqueous environment, this compound is in equilibrium with ammonium bisulfite. This equilibrium is fundamental to understanding the behavior of the solution.

(NH₄)₂S₂O₅(aq) + H₂O(l) ⇌ 2NH₄HSO₃(aq)

The position of this equilibrium and the speciation of the sulfur(IV) oxide species are highly dependent on the pH of the solution. The following equilibria are also at play:

SO₂(aq) + H₂O(l) ⇌ H₂SO₃(aq) H₂SO₃(aq) ⇌ H⁺(aq) + HSO₃⁻(aq) HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)

The relative concentrations of these species as a function of pH are critical, as they influence the overall stability and decomposition mechanism of the solution.

Thermal Decomposition Pathway

The thermal decomposition of aqueous this compound is a multi-stage process. While a definitive, universally accepted detailed mechanism is not extensively documented, the overall process can be described as follows:

Initial Decomposition: In aqueous solution, the decomposition can begin at temperatures as low as 75°C.[1] The primary initial step is the decomposition of ammonium bisulfite, which is in equilibrium with the metabisulfite, to yield sulfur dioxide and ammonia.[1]

NH₄HSO₃(aq) → NH₃(g) + SO₂(g) + H₂O(l)

Solid-State Decomposition: For comparison, the solid form of this compound begins to decompose at a higher temperature, around 150°C, with the primary pathway being the release of sulfur dioxide gas.[1]

(NH₄)₂S₂O₅(s) → 2NH₃(g) + 2SO₂(g) + H₂O(g)

Further Decomposition and Side Reactions: At higher temperatures, further decomposition of intermediate species occurs. In the presence of oxygen, oxidation of sulfite (B76179) to sulfate (B86663) can also take place, a reaction that can be influenced by the presence of catalysts. The final solid residue upon complete decomposition is typically a more thermodynamically stable sulfate species.[1] When heated to decomposition, toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and ammonia are emitted.[1]

The following diagram illustrates the general decomposition pathway of aqueous this compound.

Quantitative Data

Quantitative data on the thermal decomposition of aqueous this compound is not extensively available in the literature. However, data from related compounds and processes provide valuable insights. The following tables summarize the available quantitative information.

| Compound/System | Decomposition Temperature (°C) | Products | Notes |

| Ammonium Bisulfite (aqueous solution) | Starts at ~75[1] | NH₃, SO₂ | Decomposition temperature is significantly lower in aqueous solution compared to the solid state. |

| This compound (solid) | Starts at ~150[1] | SO₂, NH₃ | Initial weight loss corresponds to the release of sulfur dioxide. |

| Ammonium Sulfate (solid) | ~235 - 400 | NH₃, H₂O, SO₂, N₂ | Decomposition occurs in multiple stages, forming ammonium bisulfate and ammonium pyrosulfate as intermediates. |

| Parameter | Value | Conditions | Reference |

| pH of Ammonium Bisulfite Solution | 5.0 - 5.8 | Typical | Moleko Safety Data Sheet |

| Boiling Point of Ammonium Bisulfite Solution | 106 - 112 °C | Moleko Safety Data Sheet |

Experimental Protocols

The primary techniques for studying the thermal decomposition of aqueous this compound are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), often using a coupled TGA-Mass Spectrometry (TGA-MS) system.

Thermogravimetric Analysis (TGA) of Aqueous Solutions

Objective: To determine the mass loss of an aqueous this compound solution as a function of temperature.

Methodology:

-

Sample Preparation:

-

Prepare aqueous solutions of this compound at the desired concentrations.

-

Ensure the solutions are fresh to minimize oxidation.

-

-

Instrument Setup:

-

Use a TGA instrument equipped with a furnace and a high-precision balance.

-

Accurately weigh a small, representative sample (typically 5-20 mg) into a TGA crucible (e.g., alumina (B75360) or platinum). For aqueous samples, ensure the crucible is not overfilled to prevent spillage during heating.

-

Place the crucible in the TGA furnace.

-

-

Experimental Conditions:

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere and to carry evolved gases to the detector if using a coupled system.

-

Program the furnace to heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 300-400 °C).

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature to obtain the TGA curve.

-

The onset temperature of significant mass loss events corresponds to the decomposition temperatures. The initial mass loss will be due to the evaporation of water, followed by the decomposition of the this compound.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.

-

Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify and quantify the gaseous products (SO₂ and NH₃) evolved during the thermal decomposition.

Methodology:

-

Instrument Setup:

-

Use a TGA instrument coupled to a mass spectrometer (MS) via a heated transfer line. The transfer line must be heated (e.g., 200-250°C) to prevent condensation of the evolved gases.

-

Follow the TGA protocol as described above.

-

-

MS Data Acquisition:

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected products (e.g., m/z 10-100).

-

Key m/z values to monitor are:

-

NH₃: 17 (molecular ion), 16

-

SO₂: 64 (molecular ion), 48

-

H₂O: 18 (molecular ion), 17

-

-

-

Data Analysis:

-

Correlate the mass loss events observed in the TGA curve with the ion currents for specific m/z values from the MS.

-

For quantitative analysis, calibration with standard gases is required.

-

Analytical Methods for Quantifying Decomposition Products

5.3.1. Determination of Sulfite/Bisulfite:

-

Iodometric Titration: A classic method where the sample is titrated with a standardized iodine solution in the presence of a starch indicator.

-

Ion Chromatography: A more modern and sensitive technique for separating and quantifying sulfite and other anions.

5.3.2. Determination of Ammonium:

-

Kjeldahl Method: A standard method for determining nitrogen content, which can be adapted for ammonium.

-

Ion-Selective Electrode: An electrochemical method for the direct measurement of ammonium ion concentration.

-

Spectrophotometric Methods (e.g., Nessler's reagent or the Berthelot reaction): Colorimetric methods suitable for quantifying low concentrations of ammonia/ammonium.

Factors Influencing Decomposition

Several factors can significantly influence the thermal decomposition of aqueous this compound:

-

Temperature: As a thermally driven process, the rate of decomposition increases with temperature.

-

pH: The pH of the solution dictates the equilibrium between metabisulfite, bisulfite, sulfite, and dissolved SO₂. Lower pH values favor the formation of sulfurous acid and dissolved SO₂, which can be more readily volatilized.

-

Concentration: The initial concentration of the this compound solution can affect the decomposition kinetics. More concentrated solutions may exhibit different decomposition profiles compared to dilute solutions.

-

Presence of Catalysts: Certain metal ions can catalyze the oxidation of sulfite to sulfate, especially in the presence of oxygen. This can alter the final product distribution.

The following diagram illustrates the logical relationship between these influencing factors and the decomposition process.

Conclusion

The thermal decomposition of aqueous this compound is a complex process governed by the interplay of temperature, pH, concentration, and the presence of other chemical species. The primary decomposition products are gaseous sulfur dioxide and ammonia. Understanding the kinetics and mechanism of this decomposition is crucial for the safe and effective use of this compound in various industrial and research applications. While general principles are understood, further research is needed to provide more detailed quantitative kinetic data and to fully elucidate the reaction pathways in aqueous solutions under a range of conditions. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

An In-depth Technical Guide to Ammonium Metabisulfite (CAS No. 32736-64-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅), identified by CAS number 32736-64-4, is a versatile inorganic salt with significant applications in various scientific and industrial fields, including pharmaceutical development.[1] As a potent reducing agent and antioxidant, it serves as a valuable excipient in drug formulations to enhance stability and prevent oxidative degradation.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, key applications, and safety considerations of ammonium metabisulfite, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white crystalline solid that is highly soluble in water.[1] In aqueous solutions, it establishes an equilibrium with ammonium bisulfite (NH₄HSO₃).[1] A key characteristic of this compound is its decomposition upon heating or under acidic conditions to release sulfur dioxide (SO₂), which is the foundation of its function as a reducing agent.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32736-64-4 | [1] |

| Molecular Formula | (NH₄)₂S₂O₅ or H₈N₂O₅S₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1][8] |

| Appearance | White crystalline solid | [1] |

| Solubility | Highly soluble in water | [1] |

| Thermal Decomposition | Starts at ~75°C in solution; ~150°C as a solid | [1] |

| Crystal System | Orthorhombic | [1] |

Synthesis of this compound

Laboratory Scale Synthesis: Reaction of Sulfur Dioxide with Ammonium Hydroxide (B78521)

A primary laboratory method for synthesizing this compound involves the reaction of sulfur dioxide gas with a chilled ammonium hydroxide solution.[1] This reaction initially forms ammonium sulfite (B76179), which is subsequently treated to yield this compound.[1]

Experimental Protocol:

-

Preparation of Reaction Setup: Assemble a gas dispersion tube in a jacketed reaction vessel equipped with a magnetic stirrer and a cooling circulator.

-

Reaction Initiation: Charge the reaction vessel with a pre-chilled solution of ammonium hydroxide.

-

Sulfur Dioxide Addition: Bubble sulfur dioxide gas through the chilled ammonium hydroxide solution at a controlled rate. Maintain the temperature of the reaction mixture below 10°C to prevent thermal decomposition of the product.[1]

-

Formation of Ammonium Sulfite: The initial reaction forms ammonium sulfite, as shown in the equation: 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃.[1]

-

Conversion to Metabisulfite: Further addition of sulfur dioxide in a controlled manner under acidic conditions drives the formation of this compound.

-

Isolation and Purification: The product can be isolated by crystallization from the reaction mixture, followed by filtration and drying under vacuum.

Applications in Research and Drug Development

The utility of this compound and related sulfite compounds in the pharmaceutical industry is primarily centered on their antioxidant and reducing properties.

Antioxidant in Pharmaceutical Formulations

Sulfites are used in pharmaceutical preparations to maintain the stability and potency of medications that are susceptible to oxidation.[2][5][7] They act as oxygen scavengers, thereby preventing the degradation of active pharmaceutical ingredients (APIs).[1][9] This is particularly crucial for injectable formulations, such as epinephrine, and inhalation therapies where product integrity and shelf-life are paramount.[7]

Reducing Agent in Organic Synthesis

Metabisulfites serve as a source of sulfur dioxide in solution, which is a versatile reducing agent in various organic transformations.[1][10] This is particularly valuable for substrates that are sensitive to harsher reducing conditions like catalytic hydrogenation.[10]

Experimental Protocol: Reduction of Aromatic Nitro Compounds to Anilines

This protocol is adapted from the use of sodium hydrosulfite, which is chemically related to the reducing species generated from metabisulfites.[10]

-

Dissolution of Substrate: In a suitable reaction vessel, dissolve the aromatic nitro compound in an appropriate solvent system, which may include a mixture of water and an organic solvent to ensure solubility.[10]

-

Preparation of Reducing Agent Solution: Prepare a fresh solution of the sulfite-based reducing agent (e.g., this compound) in water.

-

Reaction Execution: Add the reducing agent solution to the substrate solution in portions, while monitoring the reaction temperature, as the reduction is often exothermic.[10]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and perform an extraction with a suitable organic solvent to isolate the aniline (B41778) product. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[10]

Analytical Methods

The determination and quantification of metabisulfite and its related species in various matrices are crucial for quality control and research purposes. Ion exchange chromatography is a robust method for the determination of metabisulfite.[1] For the analysis of ammonia (B1221849) content, methods such as ion chromatography can be employed.[11]

Safety and Toxicological Profile

While detailed toxicological data specifically for this compound (CAS 32736-64-4) is limited, information on related sulfite compounds provides valuable insights. Sulfites are generally considered safe for most individuals at low consumption levels.[2] However, they can cause allergic reactions in sensitive individuals, particularly those with asthma.[4][7]

Table 2: Toxicological Data for Related Sulfite Compounds

| Compound | Organism | Test Type | Value | Reference(s) |

| Polyammonium bisulfate | Rat | Acute Oral LD50 | 1,750 mg/kg | [12] |

| Polyammonium bisulfate | Rat | Acute Dermal LD50 | > 5,000 mg/kg | [12] |

| Polyammonium bisulfate | Rat | Acute Inhalation LC50 | > 2.09 mg/L | [12] |

When heated to decomposition, this compound emits toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and ammonia.[1] Therefore, appropriate personal protective equipment and handling in a well-ventilated area are essential.

Conclusion

This compound is a chemical compound with significant utility for researchers, scientists, and drug development professionals. Its role as a reducing agent and antioxidant makes it a valuable tool in both organic synthesis and the formulation of stable pharmaceutical products. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible application in a laboratory and industrial setting.

References

- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]

- 2. FCS8787/FY731: Sulfites: Separating Fact from Fiction [edis.ifas.ufl.edu]

- 3. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical effects of sulphite additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]

- 6. Elevating Performance with Sodium Metabisulfite: A Chemical Breakthrough-Weifang Zhengyang Chemical [en.zhengyangchem.cn]

- 7. Articles [globalrx.com]

- 8. This compound | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Ammonium bisulfite (Determination of ammonia expressed as ammonium bisulfite) - AIR analysis - Analytice [analytice.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide to the Crystal Structure of Ammonium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure of ammonium (B1175870) metabisulfite (B1197395), (NH₄)₂S₂O₅. The information is compiled from definitive crystallographic studies, presenting key structural data, experimental protocols, and a logical workflow for its determination.

Introduction

Ammonium metabisulfite, also known as ammonium pyrosulfite, is an inorganic compound with the chemical formula (NH₄)₂S₂O₅. It is a white crystalline solid utilized as a reducing agent and preservative.[1] A precise understanding of its three-dimensional atomic arrangement is fundamental to comprehending its chemical behavior and stability. The definitive crystal structure was first determined by S. Baggio in 1971 through single-crystal X-ray analysis.[2][3] The structure is characterized by the presence of two ammonium cations ([NH₄]⁺) and one metabisulfite anion ([S₂O₅]²⁻). The metabisulfite anion features a direct sulfur-sulfur bond, connecting an SO₂ (thionite) group and an SO₃ (thionate) group.[1]

Crystallographic Data

The crystal structure of this compound was determined to be in the orthorhombic crystal system with the space group Pnma.[2][3] This space group imposes a mirror symmetry on the metabisulfite anion.[2] All quantitative crystallographic data from the structure determination are summarized in Table 1.

Table 1: Summary of Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Chemical Formula | (NH₄)₂S₂O₅ | |

| Formula Weight | 180.21 g/mol | |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pnma (No. 62) | [2][3] |

| Unit Cell Dimensions | a = 7.133(8) Åb = 6.085(16) Åc = 15.062(9) Å | [2] |

| Unit Cell Angles | α = 90°β = 90°γ = 90° | |

| Unit Cell Volume | 653.9 ų | [2] |

| Formula Units per Cell (Z) | 4 | [2] |

| Density (calculated) | 1.83 g/cm³ | [2] |

| Density (measured) | 1.80 g/cm³ | [2] |

Molecular Structure and Geometry

The asymmetric unit of the crystal structure contains the core atoms of the metabisulfite anion and the ammonium cations. The key structural features are the interatomic distances and angles within the metabisulfite ion. The direct S-S bond is a defining characteristic, distinguishing it from structures with an S-O-S linkage.[2]

Table 2: Key Interatomic Distances and Angles in the Metabisulfite Anion

| Bond / Angle | Description | Length (Å) / Angle (°) | Reference(s) |

| S(1) - S(2) | Sulfur-Sulfur bond length | 2.170 | [2] |

| S(1) - O(1) | S-O bond in thionate group | 1.454 | [2] |

| S(2) - O(2) | S-O bond in thionite group | 1.495 | [2] |

| O(1) - S(1) - S(2) | Thionate group angle | Data not available | |

| O(2) - S(2) - S(1) | Thionite group angle | Data not available |

Experimental Protocols

The determination of the crystal structure of this compound involved crystal synthesis followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction were first prepared by Divers & Owaga (1900). The method reported in the 1971 structural study by S. Baggio refers to this procedure.[2] The protocol involves:

-

Preparation of Ammonium Sulfite (B76179) Solution: An aqueous solution of ammonium sulfite ((NH₄)₂SO₃) is prepared.

-

Introduction of Sulfur Dioxide: Sulfur dioxide (SO₂) gas is bubbled through the chilled ammonium sulfite solution. This reaction leads to the formation of this compound.

-

Crystallization: Well-developed, prismatic crystals are formed through controlled conditions.

-

Handling: The resulting crystals are noted to be unstable when exposed to air and humidity. Therefore, all manipulations must be performed in an inert nitrogen atmosphere to prevent degradation.[2]

X-ray Diffraction Analysis

The structural data was collected using single-crystal X-ray diffraction techniques prevalent in the era of the original study.[2][3] The general workflow, which remains conceptually similar in modern crystallography, is outlined in Figure 1.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray beam. In the original 1971 study, data were collected photographically. The crystal is rotated, and the diffraction pattern, consisting of spots called reflections, is recorded.[2] A total of 744 independent reflections were measured.[2][3]

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. The initial atomic positions were found using Patterson and Fourier synthesis methods.[2][3]

-

Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy. This was achieved using full-matrix least-squares methods. The final R-value, an indicator of the agreement between the calculated and observed structure, was 8.9%.[2][3] Hydrogen atoms were subsequently located using a difference electron density map.[2]

Visualized Workflow

The logical process for determining a crystal structure via single-crystal X-ray diffraction is depicted below.

References

An In-depth Technical Guide to the Reaction of Ammonium Metabisulfite with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ammonium (B1175870) Metabisulfite (B1197395) as a Reductant

Ammonium metabisulfite ((NH₄)₂S₂O₅) is a versatile inorganic compound that serves as a potent reducing agent in a multitude of chemical applications. When dissolved in aqueous solutions, it establishes an equilibrium with ammonium bisulfite (NH₄HSO₃), which is the primary active reducing species. The redox chemistry is dictated by the sulfur atom in the +4 oxidation state, which is readily oxidized to the more stable +6 state, typically forming sulfate (B86663) ions (SO₄²⁻). This property makes it a valuable tool in various fields, including as an oxygen scavenger in water treatment, a preservative in the food and beverage industry, and a key reagent in organic synthesis and drug development. In pharmaceutical applications, sulfur-containing antioxidants like metabisulfites are used to protect readily oxidizable active substances in injectable formulations. This guide provides a detailed technical overview of the reactions of this compound with several common and potent oxidizing agents: hydrogen peroxide, potassium permanganate (B83412), sodium hypochlorite (B82951), and nitric acid.

Reaction with Hydrogen Peroxide (H₂O₂)

The reaction between ammonium bisulfite and hydrogen peroxide is a rapid and exothermic oxidation, yielding ammonium sulfate and water. This reaction is frequently employed for the removal of residual sulfites or peroxides in various processes.

Reaction Stoichiometry and Thermodynamics

The overall balanced chemical equation for the reaction is:

(NH₄)₂S₂O₅(aq) + 2H₂O₂(aq) + H₂O(l) → 2(NH₄)HSO₄(aq)

In solution, where ammonium bisulfite is the predominant species, the reaction is:

NH₄HSO₃(aq) + H₂O₂(aq) → NH₄HSO₄(aq) + H₂O(l)

The reaction is thermodynamically favorable and proceeds to completion, with the nearly quantitative oxidation of sulfite (B76179) to sulfate.

Reaction Mechanism

The reaction is believed to proceed through a nucleophilic displacement by hydrogen peroxide on the bisulfite ion (HSO₃⁻). This forms a peroxomonosulfurous acid intermediate, which then undergoes a rate-determining rearrangement to form the sulfate product.

Caption: Reaction pathway of ammonium bisulfite with hydrogen peroxide.

Quantitative Data

The kinetics of sulfite oxidation by hydrogen peroxide are complex and influenced by pH and reactant concentrations. The reaction is subject to general acid catalysis.

| Parameter | Value | Conditions | Reference |

| Reaction Order | First order with respect to sulfite and hydrogen peroxide | [Sulfite] = 0.01 mol/L, pH 4.2-5.4 | |

| Third-Order Rate Constant (k₃) | (6.9 ± 0.21) × 10⁷ (mol/L)⁻²s⁻¹ | 298 K, pH 5.0, [Sulfite] = 10⁻⁴ mol/L | |

| Activation Energy (Ea) | 32.26 kJ/mol | pH 4.2-5.2 | |

| Stoichiometry | ~1:1 molar ratio of H₂O₂ to S(IV) for complete oxidation | pH ≤ 4 | |

| Reaction Time | Complete in less than a millisecond | pH ≤ 4 |

Experimental Protocol: Synthesis of Ammonium Sulfate

Objective: To synthesize ammonium sulfate by the oxidation of this compound with hydrogen peroxide.

Materials:

-

This compound ((NH₄)₂S₂O₅)

-

30% Hydrogen peroxide (H₂O₂) solution (handle with care)

-

Deionized water

-

Beakers, magnetic stirrer, and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH indicator strips

Procedure:

-

Preparation of Ammonium Bisulfite Solution: Dissolve a known quantity of this compound in a beaker with deionized water to create a solution of desired concentration (e.g., 1 M). Place the beaker in an ice bath on a magnetic stirrer and begin gentle stirring.

-

Controlled Addition of Hydrogen Peroxide: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the ammonium bisulfite solution using a dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 30°C using the ice bath.

-

Monitoring the Reaction: Monitor the pH of the solution. As the bisulfite is consumed, the pH may change. The reaction is generally considered complete when the addition of peroxide no longer generates significant heat.

-

Verification of Sulfite Removal (Optional): To ensure complete reaction, a qualitative test for residual sulfite can be performed (e.g., addition of a drop of dilute potassium permanganate solution; the purple color should persist if all sulfite is consumed).

-

Isolation of Ammonium Sulfate: The resulting solution is an aqueous solution of ammonium sulfate. To obtain solid ammonium sulfate, the water can be removed by evaporation. Gently heat the solution to concentrate it, then allow it to cool slowly to facilitate crystallization.

-

Drying: The crystals can be collected by filtration and dried in a desiccator.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care in a well-ventilated fume hood.

-

The reaction is exothermic; uncontrolled addition of hydrogen peroxide can lead to a rapid increase in temperature and potential boiling.

Reaction with Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent that reacts readily with ammonium bisulfite in a redox reaction. The stoichiometry and products of this reaction are highly dependent on the pH of the solution.

Reaction Stoichiometry and Thermodynamics

-

Acidic Conditions: 2KMnO₄ + 5(NH₄)HSO₃ + 3H₂SO₄ → 2MnSO₄ + K₂SO₄ + 5(NH₄)HSO₄ + 3H₂O In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the bisulfite is oxidized to bisulfate.

-

Neutral/Slightly Alkaline Conditions: 2KMnO₄ + 3(NH₄)HSO₃ → 2MnO₂ + 3(NH₄)HSO₄ + K₂SO₄ + H₂O Here, permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, and bisulfite is oxidized to bisulfate.

Reaction Mechanism

The reaction in acidic medium involves the transfer of electrons from the sulfur atom in bisulfite to the manganese atom in permanganate. Recent studies on the permanganate/bisulfite system have highlighted the role of soluble Mn(III) species as highly reactive intermediates that are responsible for the rapid oxidation of substrates. High-valent manganese-oxo species (possibly Mn(V)) and sulfate radicals may also be involved.

Caption: Simplified reaction pathway of bisulfite with permanganate.

Quantitative Data

The reaction between permanganate and bisulfite is extremely rapid, making it suitable for redox titrations. The quantitative data primarily revolves around the stoichiometry of the reaction under different pH conditions.

| Parameter | Acidic Medium (pH < 7) | Neutral/Alkaline Medium (pH ≥ 7) | Reference |

| Molar Ratio (KMnO₄:HSO₃⁻) | 2:5 | 2:3 | |

| Permanganate Product | Mn²⁺ (colorless) | MnO₂ (brown precipitate) | |

| Sulfite Product | SO₄²⁻/HSO₄⁻ | SO₄²⁻/HSO₄⁻ | |

| Endpoint Indication | Disappearance of purple color (self-indicating) | Formation of brown precipitate |

Experimental Protocol: Redox Titration

Objective: To determine the concentration of an ammonium bisulfite solution by titration with a standardized potassium permanganate solution.

Materials:

-

This compound solution of unknown concentration

-

Standardized ~0.02 M potassium permanganate (KMnO₄) solution

-

Dilute sulfuric acid (e.g., 2 M)

-

Buret, pipette, and conical flasks

-

Deionized water

Procedure:

-

Preparation of the Analyte: Pipette a precise volume (e.g., 25.00 mL) of the ammonium bisulfite solution into a conical flask.

-

Acidification: Add an excess of dilute sulfuric acid (e.g., 10 mL of 2 M H₂SO₄) to the conical flask to ensure acidic conditions.

-

Titration Setup: Rinse and fill the buret with the standardized KMnO₄ solution. Record the initial buret volume.

-

Titration: Titrate the acidified ammonium bisulfite solution with the KMnO₄ solution. The purple color of the permanganate will disappear upon addition to the flask as it is reduced.

-

Endpoint Determination: The endpoint is reached when the first persistent pale pink color remains in the solution for about 30 seconds, indicating a slight excess of KMnO₄.

-

Recording and Calculation: Record the final buret volume. Repeat the titration until concordant results are obtained. Calculate the concentration of the ammonium bisulfite solution using the stoichiometry of the balanced redox reaction in acidic medium.

Safety Precautions:

-

Potassium permanganate is a strong oxidizer; avoid contact with skin and combustible materials.

-

Handle sulfuric acid with care, as it is corrosive.

Reaction with Sodium Hypochlorite (NaOCl)

Sodium hypochlorite, the active ingredient in bleach, is a strong oxidizing agent that readily oxidizes ammonium bisulfite to ammonium sulfate. This reaction is often used for dechlorination in water treatment.

Reaction Stoichiometry and Thermodynamics

The reaction between sodium hypochlorite and ammonium bisulfite is as follows:

NaOCl(aq) + NH₄HSO₃(aq) → NaCl(aq) + NH₄HSO₄(aq)

The reaction is exothermic and proceeds rapidly.

Reaction Mechanism

The reaction is a redox process where the hypochlorite ion (OCl⁻) acts as the oxidizing agent and the bisulfite ion (HSO₃⁻) is the reducing agent. The chlorine atom in hypochlorite is in the +1 oxidation state and is reduced to -1 (in chloride), while the sulfur in bisulfite (+4) is oxidized to sulfate (+6).

Caption: Redox reaction between ammonium bisulfite and sodium hypochlorite.

Quantitative Data

The reaction is rapid and stoichiometric, making it useful for applications like dechlorination where precise dosing is required.

| Parameter | Value | Conditions | Reference |

| Stoichiometric Demand | 1.47 parts NaHSO₃ to neutralize 1 part free chlorine | By weight | |

| Reaction Type | Exothermic, rapid | Aqueous solution | |

| Primary Products | Sodium chloride, Ammonium sulfate | Aqueous solution |

Experimental Protocol: Neutralization of Hypochlorite

Objective: To demonstrate the neutralization of sodium hypochlorite with ammonium bisulfite.

Materials:

-

This compound

-

Commercial bleach (sodium hypochlorite solution)

-

Deionized water

-

Starch-iodide indicator paper or a chlorine test kit

-

Beakers, graduated cylinders

Procedure:

-

Prepare Solutions: Prepare a dilute solution of ammonium bisulfite (e.g., 0.1 M) and a dilute solution of sodium hypochlorite (e.g., by diluting commercial bleach).

-

Initial Chlorine Test: Test the dilute hypochlorite solution with the starch-iodide paper or chlorine test kit to confirm the presence of active chlorine.

-

Neutralization: Slowly add the ammonium bisulfite solution to the sodium hypochlorite solution while stirring.

-

Monitoring: Periodically test the mixture for the presence of chlorine. Continue adding the bisulfite solution until the chlorine test is negative, indicating that all the hypochlorite has been reduced.

-

Observation: Note any temperature change during the reaction, as it is exothermic.

Safety Precautions:

-

Mixing concentrated bleach and bisulfite solutions can be highly exothermic and potentially hazardous. Always work with dilute solutions.

-

Mixing bleach with acidic solutions can release toxic chlorine gas. Ensure the reaction medium is not acidic.

-

Mixing bleach with ammonia-containing compounds can produce toxic chloramines. While the reaction with bisulfite is primarily a redox reaction, it is crucial to work in a well-ventilated area.

Reaction with Nitric Acid (HNO₃)

The reaction of ammonium bisulfite with nitric acid is complex, with the products depending heavily on the concentration of the nitric acid. Nitric acid can act both as a strong acid and as an oxidizing agent.

Reaction Stoichiometry and Thermodynamics

-

With Dilute Nitric Acid: Nitric acid acts primarily as a strong acid, reacting with the bisulfite to produce sulfur dioxide gas. NH₄HSO₃(aq) + HNO₃(dilute) → NH₄NO₃(aq) + H₂O(l) + SO₂(g)

-

With Concentrated Nitric Acid: Concentrated nitric acid acts as an oxidizing agent, oxidizing the bisulfite to bisulfate. The nitric acid is reduced, typically to nitrogen dioxide. NH₄HSO₃(aq) + 2HNO₃(conc) → NH₄HSO₄(aq) + 2NO₂(g) + H₂O(l)

Reaction Mechanism

With concentrated nitric acid, the reaction is a complex redox process. The proposed mechanism involves the generation of nitrogen oxides which act as the primary oxidizing species in a catalytic cycle.

Caption: Reaction of ammonium bisulfite with concentrated nitric acid.

Quantitative Data

Quantitative data for this reaction is less commonly reported in the context of preparative chemistry due to the formation of gaseous and potentially hazardous byproducts. The primary variables are the concentration of nitric acid and the temperature, which dictate the reaction pathway.

| Parameter | Dilute Nitric Acid | Concentrated Nitric Acid | Reference |

| Role of HNO₃ | Strong Acid | Oxidizing Agent | |

| Sulfur Product | Sulfur Dioxide (SO₂) | Sulfate (SO₄²⁻) | |

| Nitrogen Product | Ammonium Nitrate (NH₄NO₃) | Nitrogen Dioxide (NO₂) | |

| Key Observation | Effervescence of SO₂ gas | Evolution of brown NO₂ gas |

Experimental Protocol: Demonstration of Reaction

Objective: To observe the different reactions of ammonium bisulfite with dilute and concentrated nitric acid. This experiment must be performed in a fume hood.

Materials:

-

This compound

-

Dilute nitric acid (~2 M)

-

Concentrated nitric acid (>70%)

-

Test tubes and test tube rack

-

Deionized water

Procedure:

-

Preparation: Place a small amount of solid this compound into two separate test tubes.

-

Reaction with Dilute HNO₃: Carefully add a few milliliters of dilute nitric acid to the first test tube. Observe any gas evolution. Note the characteristic sharp odor of sulfur dioxide.

-

Reaction with Concentrated HNO₃: In a fume hood, carefully add a few milliliters of concentrated nitric acid to the second test tube. Observe the vigorous reaction and the evolution of a brown gas (nitrogen dioxide).

-

Comparison: Compare the observations from the two reactions to illustrate the different roles of nitric acid based on its concentration.

Safety Precautions:

-

This experiment must be performed in a certified chemical fume hood.

-

Concentrated nitric acid is extremely corrosive and a strong oxidizer. It can cause severe burns.

-

Nitrogen dioxide (NO₂) and sulfur dioxide (SO₂) are toxic and corrosive gases. Avoid inhalation.

-

The reaction with concentrated nitric acid can be vigorous. Use small quantities and appropriate safety measures.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of the reaction products from the oxidation of ammonium bisulfite.

Caption: General workflow for oxidation of ammonium bisulfite.

Conclusion

This compound is a powerful and versatile reducing agent whose reactions with oxidizing agents are fundamental to many industrial and laboratory processes. The products and mechanisms of these reactions are highly dependent on the choice of oxidizing agent and the specific reaction conditions, such as pH and concentration. A thorough understanding of these reactions, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively and safely utilize this compound in their work. The provided protocols and data serve as a foundational resource for the practical application and further investigation of these important redox systems.

Equilibrium between ammonium metabisulfite and ammonium bisulfite in solution

An In-depth Technical Guide to the Equilibrium Between Ammonium (B1175870) Metabisulfite (B1197395) and Ammonium Bisulfite in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical equilibrium between ammonium metabisulfite and ammonium bisulfite in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as reducing agents, antioxidants, or preservatives. This document details the underlying chemistry, factors influencing the equilibrium, and analytical methods for quantification.

Introduction to the Equilibrium System

This compound ((NH₄)₂S₂O₅) is a salt of disulfurous acid, while ammonium bisulfite (NH₄HSO₃) is a salt of sulfurous acid. When this compound is dissolved in water, it rapidly establishes an equilibrium with ammonium bisulfite.[1] This equilibrium is a crucial aspect of the solution's chemistry, as the relative concentrations of the different sulfur(IV) species dictate the solution's reactivity and properties.

The chemistry of sulfur dioxide in aqueous solutions is complex, involving multiple equilibria between sulfur dioxide (SO₂), sulfurous acid (H₂SO₃), bisulfite (HSO₃⁻), sulfite (B76179) (SO₃²⁻), and metabisulfite (S₂O₅²⁻) ions.[2] The predominant species in solution is highly dependent on the pH, temperature, and overall concentration of dissolved sulfur(IV).[2][3]

Chemical Reactions

The primary equilibrium between metabisulfite and bisulfite ions in an aqueous solution can be represented as follows:

S₂O₅²⁻ (aq) + H₂O (l) ⇌ 2HSO₃⁻ (aq)

This equilibrium is dynamic, and the position is influenced by the factors discussed in the following section. It is important to note that metabisulfite is generally not stable in aqueous solutions and readily converts to bisulfite.[4]

Furthermore, the bisulfite ion itself is in equilibrium with other sulfur(IV) species, governed by the following acid-base reactions: